N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
This compound features a 1,2-dihydroquinolin-2-one core substituted at position 3 with a (phenylamino)methyl group and at position 7 with a methyl group. The acetamide moiety is linked via a methylene bridge to the quinoline nitrogen, with the acetamide’s nitrogen further substituted by a 3,5-dimethoxyphenyl group. The phenylaminomethyl substituent introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler quinoline derivatives .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-9-10-19-12-20(16-28-21-7-5-4-6-8-21)27(32)30(25(19)11-18)17-26(31)29-22-13-23(33-2)15-24(14-22)34-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGFJWMYINEXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC(=C3)OC)OC)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to further functionalization to introduce the dimethoxyphenyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or quinoline rings.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Structure
- Target Compound: 1,2-Dihydroquinolin-2-one with a rigid, partially saturated ring system. The 2-oxo group facilitates hydrogen bonding, while the 1,2-dihydro configuration may reduce aromaticity, altering electronic properties compared to fully aromatic quinolines.
- Compound 9b (): 4-Oxoquinoline (fully aromatic), with a 6-methoxy group. The 4-oxo group is a common pharmacophore in kinase inhibitors but lacks the conformational flexibility of the 1,2-dihydro core.
Substituent Effects
- 3,5-Dimethoxy vs.
- 7-Methyl vs. 7-Chloro/6-Methoxy : Methyl groups enhance steric shielding, while chloro and methoxy groups modulate electronic effects (e.g., chloro’s electron-withdrawing nature vs. methoxy’s electron-donating properties) .
Spectroscopic and Physicochemical Data
| Compound | 1H NMR Highlights (DMSO-d6) | UPLC-MS [M+H]+ | Yield |
|---|---|---|---|
| 9b () | δ 10.35 (s, NH), 7.92 (d, quinoline-H), 2.22 (s, CH3) | 337.6 | 51% |
| 9c () | Data not shown in evidence | — | 69% |
- Target Compound: No spectral data provided in evidence, but expected NMR signals include resonances for dimethoxy (δ ~3.7 ppm), phenylaminomethyl (δ ~4.5–5.5 ppm), and quinoline protons (δ ~6–8 ppm).
Pharmacological Implications
- Target Compound: The phenylaminomethyl group may enhance interactions with amine-binding pockets in enzymes or receptors, while the dimethoxy group improves solubility.
- Compound 9b/9c: The 4-oxoquinoline scaffold is associated with anticancer and antimicrobial activity, but the absence of a phenylaminomethyl group limits hydrogen-bonding diversity .
- Compound 7h () : The α,β-unsaturated ketone may confer reactivity toward thiols (e.g., in cysteine proteases), differing from the target’s mechanism .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound belonging to the quinoline family. It has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
Molecular Formula: C27H27N3O5
Molecular Weight: 463.52 g/mol
IUPAC Name: 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
The structure of this compound features a quinoline core, which is implicated in various biological activities. The dimethoxyphenyl group enhances solubility and potential interactions with biological targets.
The compound's mechanism of action involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or metabolic pathways.
- DNA Interaction : The compound potentially interacts with DNA, disrupting replication and transcription processes.
- Apoptosis Induction : It may trigger programmed cell death in malignant cells through various signaling pathways.
Anticancer Activity
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Potent activity |
| HeLa (Cervical Cancer) | 30 | Moderate activity |
| A549 (Lung Cancer) | 35 | Moderate activity |
These results suggest that the compound has potential as an anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings highlight its potential use in treating infections.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, supporting its role as a potential therapeutic agent.
- Antimicrobial Screening : In another study focusing on antimicrobial activity, the compound was tested against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antibiotics.
Applications in Research and Medicine
This compound is being explored for several applications:
- Drug Development : Its anticancer and antimicrobial properties make it a candidate for new drug formulations.
- Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
- Material Science : Ongoing research aims to explore its utility in developing new materials with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
